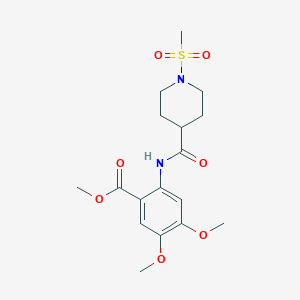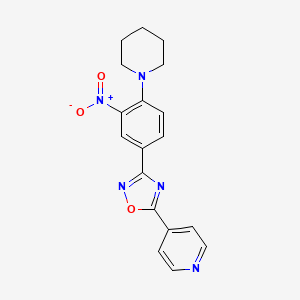
methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. MDB is a derivative of the psychoactive compound mescaline, which is found in certain cacti.
Mecanismo De Acción
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate acts as a selective antagonist of the 5-HT2A receptor, blocking the binding of serotonin to this receptor subtype. This leads to a decrease in the activity of the 5-HT2A receptor pathway, which is thought to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase exploratory behavior. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has several advantages as a pharmacological tool for neuroscience research. It is highly selective for the 5-HT2A receptor, meaning that it can be used to study the role of this receptor subtype in various behaviors without affecting other serotonin receptors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a relatively low toxicity profile in animal studies.
However, there are also limitations to the use of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate in lab experiments. One limitation is that it is a synthetic compound, which can make it more difficult to study than naturally occurring compounds. Additionally, the effects of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are several future directions for research on methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One direction is to further investigate its potential as a pharmacological tool for studying the role of the 5-HT2A receptor in various behaviors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate could be used to study the potential therapeutic effects of blocking the 5-HT2A receptor in various pathological conditions, such as anxiety disorders and addiction. Finally, further research could be done to optimize the synthesis method of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, making it more accessible to researchers.
Métodos De Síntesis
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is synthesized through a multi-step process, starting with the reaction between 4,5-dimethoxy-2-nitrobenzoic acid and methyl 4-piperidonecarboxylate. This is followed by the reaction of the resulting intermediate with methylsulfonyl chloride and sodium hydroxide. Finally, the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been studied for its potential as a pharmacological tool in neuroscience research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of serotonin receptor that is implicated in various physiological and pathological processes. methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been used to study the role of the 5-HT2A receptor in various behaviors, including anxiety, depression, and addiction.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7S/c1-24-14-9-12(17(21)26-3)13(10-15(14)25-2)18-16(20)11-5-7-19(8-6-11)27(4,22)23/h9-11H,5-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWPWHIGIYTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)






![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)



